2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Description
2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring, a sulfanyl group, and an acetamide moiety. The molecular formula is C19H22N4OS, with a molecular weight of approximately 358.47 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for its diverse biological activities.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated activity against various cancer cell lines. In a study evaluating the cytotoxic effects of triazole derivatives on colon carcinoma cells (HCT-116), certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. A related study highlighted that triazole derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's sulfanyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Antifungal Activity
The antifungal potential of triazoles is well-documented, with many derivatives being used clinically. The compound under discussion may exhibit similar properties due to its structural characteristics. In vitro assays have shown that triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors in various metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, contributing to cancer cell death.
Case Studies and Research Findings
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C20H25N5OS/c1-14(2)20(3,13-21)22-17(26)12-27-19-24-23-18(16-9-10-16)25(19)11-15-7-5-4-6-8-15/h4-8,14,16H,9-12H2,1-3H3,(H,22,26) |
InChI Key |
PEJORVSKWLWNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.